(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole ring, a piperazine moiety, and a pyrrolidine ring with a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. A common route includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves coupling the benzo[d]thiazole-piperazine intermediate with the pyrrolidine derivative under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, continuous flow systems for coupling reactions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine
Medically, the compound shows promise as an anti-inflammatory and antimicrobial agent. It has been tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific functional properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. The molecular targets include the active sites of these enzymes, where the compound binds and prevents substrate access.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- Thiazole derivatives with piperidine or morpholine moieties
Uniqueness
This compound stands out due to its combination of a benzo[d]thiazole ring with a piperazine and a pyrrolidine ring, which is not commonly found in similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S3/c1-14-15(22)6-7-17-19(14)23-21(31-17)25-11-9-24(10-12-25)20(27)16-4-2-8-26(16)32(28,29)18-5-3-13-30-18/h3,5-7,13,16H,2,4,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVHEIZBPTEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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